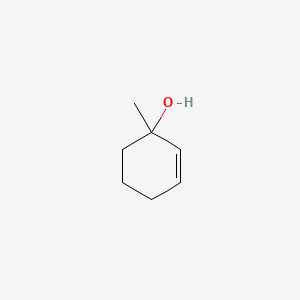

1-methylcyclohex-2-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUQVFWOWNKFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946541 | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23758-27-2 | |

| Record name | 1-Methyl-2-cyclohexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methylcyclohex-2-en-1-ol: IUPAC Nomenclature and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature and stereoisomerism of 1-methylcyclohex-2-en-1-ol, a chiral allylic alcohol of interest in organic synthesis and drug development.

IUPAC Nomenclature

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

1.1. Parent Structure and Numbering: The core structure is a six-membered carbon ring containing a double bond, identifying it as a cyclohexene. The presence of a hydroxyl (-OH) group makes it a cyclohexenol. According to IUPAC rules for cyclic alcohols, the carbon atom bearing the hydroxyl group is assigned the locant (position number) 1. The ring is then numbered in a direction that gives the double bond the lowest possible locant. In this case, the double bond is between carbons 2 and 3. Therefore, the parent name is cyclohex-2-en-1-ol .

1.2. Substituents: A methyl group (-CH₃) is attached to the first carbon atom (C1). Hence, the complete IUPAC name for the racemic mixture is This compound .[1][2][3]

1.3. Stereochemistry: The carbon atom at position 1 (C1) is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a carbon atom of the double bond (C2), and a saturated carbon atom of the ring (C6). This chirality gives rise to two stereoisomers.

To differentiate between these stereoisomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the absolute configuration as either (R) or (S).

1.3.1. Cahn-Ingold-Prelog (CIP) Priority Rules:

-

Assign Priorities: The atoms directly attached to the chiral center are ranked based on their atomic number. The higher the atomic number, the higher the priority.

-

Ties: If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.

-

Orientation: The molecule is oriented so that the group with the lowest priority (priority 4) is pointing away from the viewer.

-

Determine Configuration: The direction of the sequence from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.

-

If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus for right).

-

If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister for left).

-

1.3.2. Application to this compound:

For the chiral center C1 in this compound, the priorities of the attached groups are assigned as follows:

-

-OH (Oxygen, atomic number 8) - Priority 1

-

-CH=CH- (The C2 of the double bond is attached to another carbon) - Priority 2

-

-CH₂- (The C6 of the ring is attached to two hydrogens) - Priority 3

-

-CH₃ (Carbon, atomic number 6, but only attached to hydrogens) - Priority 4

By applying the CIP rules, the two enantiomers are named:

Stereoisomers

Due to the single chiral center at C1, this compound exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light and their reactivity with other chiral molecules.

The relationship between the enantiomers of this compound is illustrated in the diagram below.

Quantitative Data

The primary distinguishing physical property between enantiomers is their optical activity, which is the ability to rotate the plane of polarized light. This is quantified as the specific rotation.

| Property | (1R)-1-methylcyclohex-2-en-1-ol | (1S)-1-methylcyclohex-2-en-1-ol | Racemic Mixture |

| Specific Rotation ([(\alpha)]D) | Negative value | Positive value | 0° |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol | 112.17 g/mol |

Note: Specific rotation values for the pure enantiomers of this compound are not consistently reported in readily available literature. The signs are inferred from the general principles of enantiomeric pairs.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The synthesis of the racemic mixture is straightforward, while the preparation of enantiomerically enriched or pure forms requires asymmetric synthesis or resolution techniques.

4.1. Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the 1,2-addition of a methyl organometallic reagent, such as methyllithium (B1224462) or a methyl Grignard reagent, to 2-cyclohexen-1-one (B156087).

Protocol: 1,2-Addition of Methyllithium to 2-Cyclohexen-1-one

-

Reaction:

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 2-cyclohexen-1-one in anhydrous diethyl ether.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methyllithium in diethyl ether to the stirred solution of 2-cyclohexen-1-one over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

4.2. Enantioselective Synthesis (Conceptual Approach)

The enantioselective synthesis of (R)- or (S)-1-methylcyclohex-2-en-1-ol can be approached using methods like the Sharpless Asymmetric Epoxidation followed by regioselective reduction. While a specific protocol for this exact molecule is not detailed here, the following outlines a plausible synthetic strategy.

Conceptual Workflow: Sharpless Asymmetric Epoxidation Route

This workflow illustrates the logical steps to achieve an enantiomerically enriched product.

4.3. Determination of Enantiomeric Excess

The enantiomeric excess (ee) of a chiral sample is a measure of its purity. It can be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[4][5][6][7]

Protocol: Chiral HPLC Analysis

-

Column: A suitable chiral stationary phase (CSP) column is selected.

-

Mobile Phase: A mixture of solvents, typically hexane (B92381) and isopropanol, is used as the mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

-

ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

-

This technical guide provides foundational knowledge on the nomenclature and stereochemistry of this compound, essential for professionals in chemical research and drug development. The provided protocols offer a starting point for the synthesis and analysis of this important chiral building block.

References

- 1. (R)-1-methylcyclohex-2-enol | C7H12O | CID 11094567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-methylcyclohex-2-en-1-ol | C7H12O | CID 10964445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. uma.es [uma.es]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-1-Methylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-methylcyclohex-2-en-1-ol, a chiral tertiary allylic alcohol. This compound serves as a valuable building block in organic synthesis and is a known aggregation pheromone component for certain insect species, making its enantioselective synthesis and thorough characterization crucial for various applications in chemical ecology and drug discovery.

Introduction

(S)-1-Methylcyclohex-2-en-1-ol is a chiral molecule possessing a stereogenic center at the C1 position of the cyclohexene (B86901) ring. Its biological activity is often dependent on its stereochemistry, necessitating precise methods for the synthesis of the pure (S)-enantiomer. This guide details a proven asymmetric synthetic route and outlines the key analytical techniques for its comprehensive characterization.

Synthesis of (S)-1-Methylcyclohex-2-en-1-ol

An effective method for the asymmetric synthesis of the enantiomers of 1-methyl-2-cyclohexen-1-ol utilizes the Sharpless asymmetric epoxidation as the key step to introduce chirality. While one documented procedure yields the (R)-enantiomer from 1-cyclohexenemethanol, the synthesis of the (S)-enantiomer can be achieved by employing the opposite enantiomer of the chiral catalyst in the Sharpless epoxidation. An alternative highly efficient method involves a three-step synthesis starting from 1-methylcyclohexene, which has been reported to produce the target compound in high enantiomeric excess.[1]

Asymmetric Synthesis via Sharpless Epoxidation (Proposed for S-enantiomer)

The synthesis of (R)-1-methyl-2-cyclohexen-1-ol has been achieved with an enantiomeric excess of over 95% using a Sharpless epoxidation protocol.[2] The synthesis of the (S)-enantiomer would follow the same pathway, substituting (+)-diethyl tartrate ((+)-DET) for (-)-diethyl tartrate ((-)-DET).

Reaction Scheme:

References

A Mechanistic Exploration of 1-Methylcyclohex-2-en-1-ol Synthesis via Grignard Reaction

Abstract

The Grignard reaction remains a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds. This technical guide provides an in-depth mechanistic study of the formation of 1-methylcyclohex-2-en-1-ol through the reaction of a methyl Grignard reagent with cyclohex-2-en-1-one. Key topics include the governing principles of regioselectivity (1,2- versus 1,4-addition), a detailed experimental protocol, and a summary of quantitative and spectroscopic data. This document serves as a comprehensive resource for professionals engaged in synthetic organic chemistry and drug development.

Introduction: The Regioselectivity Challenge

The reaction of organometallic reagents with α,β-unsaturated carbonyl compounds, such as cyclohex-2-en-1-one, presents a fundamental challenge in regioselectivity. Nucleophilic attack can occur at two primary electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition).[1] The choice of nucleophile is a critical determinant of the reaction pathway.[1][2]

Strong, hard nucleophiles, a category that includes Grignard (R-MgX) and organolithium (R-Li) reagents, predominantly favor the 1,2-addition pathway.[2][3] This preference is governed by kinetic control, where the reaction proceeds via the fastest, irreversible pathway, which is the direct attack on the highly electrophilic carbonyl carbon.[1][2] In contrast, softer nucleophiles like organocuprates (Gilman reagents) typically favor the thermodynamically controlled 1,4-addition.[3][4] This guide focuses on the archetypal 1,2-addition of methylmagnesium bromide to cyclohex-2-en-1-one to yield the tertiary allylic alcohol, this compound.[5][6]

Reaction Mechanism: 1,2-Direct Addition

The synthesis of this compound from cyclohex-2-en-1-one and methylmagnesium bromide proceeds via a two-step mechanism: nucleophilic addition followed by protonation.

-

Step 1: Nucleophilic Addition: The nucleophilic carbon of the methylmagnesium bromide executes a direct attack on the electrophilic carbonyl carbon of cyclohex-2-en-1-one.[5][7] This addition breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a magnesium alkoxide intermediate.[5]

-

Step 2: Protonation (Aqueous Workup): The reaction is quenched with a mild proton source, typically a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to avoid side reactions with the acid-sensitive allylic alcohol.[8] The alkoxide intermediate is protonated, yielding the final product, this compound, and magnesium salts.[5]

Caption: Mechanism of 1,2-Addition of a Grignard Reagent.

Quantitative Data Summary

The 1,2-addition of Grignard reagents to cyclohex-2-en-1-one is generally a high-yielding reaction. The table below summarizes typical reaction parameters and reported yields.

| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Methylmagnesium Chloride | Methyl | >1 : 1 | THF | -10 to 0 | 1-Methylcyclohexan-1-ol* | 92 | [9] |

| Phenylmagnesium Bromide | Phenyl | 1.2 : 1 | THF | 0 to rt | 1-Phenylcyclohex-2-en-1-ol | 95 | [3][10] |

| Butylmagnesium Bromide | Butyl | 1.1 : 1 | Diethyl Ether | < 10 | 1-Butylcyclohex-2-en-1-ol | Typically High | [8] |

*Note: The reference describes a two-step synthesis of 1-methylcyclohexene where the intermediate alcohol is formed with a 92% yield before dehydration.[9]

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound. It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent.[8]

Materials and Reagents:

-

Three-neck round-bottom flask, dropping funnel, condenser

-

Magnetic stirrer and stir bar

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Magnesium turnings

-

Methyl bromide or methyl iodide

-

Cyclohex-2-en-1-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings. A solution of methyl halide in anhydrous ether/THF is added dropwise via the dropping funnel. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and proceeds under reflux until the magnesium is consumed.

-

Addition to Enone: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclohex-2-en-1-one in anhydrous ether/THF is added dropwise, maintaining the reaction temperature below 10 °C.[8]

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.[8]

-

Quenching: The reaction flask is cooled again in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography.

Caption: General Experimental Workflow for Grignard Synthesis.

Product Characterization Data

The identity and purity of the synthesized this compound (C₇H₁₂O, MW: 112.17 g/mol ) are confirmed through spectroscopic analysis.[11] Below is a summary of expected spectral data.

| Spectroscopic Technique | Feature | Characteristic Signal | Reference |

| ¹H NMR (CDCl₃) | Vinylic Protons (-CH=CH-) | δ ~5.5-6.0 ppm (m) | [11] |

| Hydroxyl Proton (-OH) | δ (variable, broad s) | [11] | |

| Methyl Protons (-CH₃) | δ ~1.3 ppm (s) | [11] | |

| ¹³C NMR (CDCl₃) | Quaternary Alkene Carbon (C-1) | δ ~134 ppm | [11][12] |

| Tertiary Alkene Carbon (C-2) | δ ~128 ppm | [11][12] | |

| Alcohol Carbon (C-OH) | δ ~68 ppm | [11] | |

| Methyl Carbon (-CH₃) | δ ~28 ppm | [11] | |

| IR Spectroscopy | O-H stretch (alcohol) | ~3400 cm⁻¹ (broad) | [7] |

| C=C stretch (alkene) | ~1650 cm⁻¹ (weak) | ||

| C-O stretch (alcohol) | ~1100-1200 cm⁻¹ (strong) | ||

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 112 | [11] |

| Base Peak | m/z = 97 ([M-CH₃]⁺) or 94 ([M-H₂O]⁺) | [11] |

Conclusion

The reaction between methylmagnesium bromide and cyclohex-2-en-1-one is a highly efficient and regioselective method for synthesizing this compound. The mechanism is dominated by a kinetically controlled 1,2-addition of the hard Grignard nucleophile to the carbonyl carbon. Careful adherence to anhydrous and inert reaction conditions is critical for achieving high yields. The protocols and data presented herein provide a robust framework for the successful synthesis, purification, and characterization of this valuable tertiary allylic alcohol intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]

- 6. askfilo.com [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Methylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition reactions of 1-methylcyclohex-2-en-1-ol, a versatile chiral building block in organic synthesis. The interplay between the nucleophilic double bond and the allylic hydroxyl group dictates unique reactivity and stereochemical outcomes, making a thorough understanding of these reactions crucial for the strategic design of complex molecular architectures in drug development and other scientific endeavors. This document details the mechanisms, stereoselectivity, and experimental protocols for key electrophilic additions to this substrate.

Introduction: Reactivity of this compound

This compound is an allylic alcohol featuring a trisubstituted double bond within a cyclohexene (B86901) ring. The electron-rich π-system of the double bond is susceptible to attack by a variety of electrophiles. However, the presence of the adjacent hydroxyl group introduces several key factors that influence the course of these reactions:

-

Directing Effects: The hydroxyl group can act as a directing group, influencing the facial selectivity of the electrophilic attack, often leading to syn-diastereoselectivity.

-

Carbocation Stabilization: The oxygen atom can stabilize an adjacent carbocation through resonance, potentially altering the regioselectivity of the addition.

-

Neighboring Group Participation: Under certain conditions, the hydroxyl group can act as an internal nucleophile, leading to the formation of cyclic products.

-

Protonation: In acidic media, the hydroxyl group can be protonated to form a good leaving group (water), opening pathways to substitution and rearrangement reactions.

These factors often result in complex product mixtures and stereochemical challenges that require careful control of reaction conditions.

Key Electrophilic Addition Reactions

This section details the principal electrophilic addition reactions of this compound, including hydrohalogenation, halohydrin formation, and epoxidation.

Hydrohalogenation (Addition of HBr)

The reaction of this compound with hydrogen bromide (HBr) is a classic example of an electrophilic addition that can lead to multiple products. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized allylic carbocation. Subsequent attack by the bromide ion can occur at two different positions, resulting in the formation of two constitutional isomers.

The general mechanism involves the following steps:

-

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the proton of HBr.

-

Formation of an allylic carbocation: The protonated hydroxyl group departs as a molecule of water, generating a resonance-stabilized allylic carbocation.

-

Nucleophilic attack by bromide: The bromide ion can attack either of the two electrophilic carbon atoms of the allylic carbocation.

This reactivity leads to a mixture of products, the ratio of which can be influenced by reaction temperature and solvent.

Halohydrin Formation (with N-Bromosuccinimide)

Halohydrin formation involves the addition of a halogen and a hydroxyl group across the double bond. For this compound, this reaction can be achieved using N-bromosuccinimide (NBS) in the presence of water. The reaction is initiated by the electrophilic attack of bromine on the double bond to form a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by water opens this ring.

The regioselectivity of the water attack is a key consideration. In the absence of strong directing effects from the allylic hydroxyl group, the attack generally occurs at the more substituted carbon of the bromonium ion, following Markovnikov's rule. However, the stereochemistry of the allylic hydroxyl group can influence the facial selectivity of the initial bromonium ion formation and the subsequent ring-opening, leading to diastereomeric products.

Experimental Protocol: Bromohydrin Formation from 1-Methylcyclohexene (Analogous System)

| Reagent/Solvent | Molar Equivalent |

| 1-Methylcyclohexene | 1.0 |

| N-Bromosuccinimide (NBS) | 1.1 |

| Water | Large Excess |

| Tetrahydrofuran (THF) | Solvent |

Procedure:

-

Dissolve 1-methylcyclohexene in a mixture of THF and water.

-

Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Epoxidation

The epoxidation of this compound involves the conversion of the double bond into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction is of particular interest due to the directing effect of the allylic hydroxyl group.

The hydroxyl group can form a hydrogen bond with the peroxy acid, delivering the oxidant to the syn-face of the double bond with respect to the hydroxyl group. This results in the preferential formation of the syn-epoxy alcohol. The diastereoselectivity of this reaction can be high, making it a valuable method for the stereocontrolled synthesis of epoxy alcohols.

Quantitative Data: Diastereoselective Epoxidation of Allylic Alcohols

While specific quantitative data for this compound is not widely reported, studies on similar cyclic allylic alcohols have demonstrated high syn-selectivity in m-CPBA epoxidations.

| Substrate (Cyclic Allylic Alcohol) | Reagent | Diastereomeric Ratio (syn:anti) |

| Cyclohex-2-en-1-ol | m-CPBA | >95:5 |

| Substituted Cyclohex-2-en-1-ols | m-CPBA | Generally high syn-selectivity |

Experimental Protocol: Epoxidation of 1-Methylcyclohexene with m-CPBA (Analogous System)

The following is a representative protocol for the epoxidation of 1-methylcyclohexene, which can be adapted for this compound.

| Reagent/Solvent | Molar Equivalent |

| 1-Methylcyclohexene | 1.0 |

| m-CPBA (70-77%) | 1.2 |

| Dichloromethane (B109758) (DCM) | Solvent |

| Sodium Bicarbonate (sat. aq.) | Quenching Agent |

Procedure:

-

Dissolve 1-methylcyclohexene in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography.

Summary and Outlook

The electrophilic addition reactions of this compound are governed by a delicate interplay of electronic and steric factors, with the allylic hydroxyl group playing a pivotal role in directing the stereochemical outcome. While the general principles of electrophilic additions to alkenes apply, the neighboring hydroxyl group introduces a layer of complexity that can be exploited for stereocontrolled synthesis.

Further research is warranted to quantify the product distributions and diastereoselectivities for a broader range of electrophilic additions to this compound. The development of detailed and optimized experimental protocols for these reactions will be invaluable to researchers and drug development professionals who utilize this versatile chiral synthon. The insights gained from such studies will undoubtedly contribute to the advancement of asymmetric synthesis and the creation of novel, complex molecules with potential therapeutic applications.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methylcyclohex-2-en-1-ol. The interpretation of the spectrum is crucial for the structural elucidation and purity assessment of this tertiary allylic alcohol, a common structural motif in organic synthesis and natural products. This document outlines the predicted spectral data, a detailed experimental protocol for its acquisition, and visualizations of the molecular structure and key spectral relationships.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. These predictions are based on established chemical shift values and coupling constant trends for analogous structures, including cyclohexene (B86901) derivatives and tertiary alcohols.

| Proton Assignment (H) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (Vinylic) | 5.7 - 5.9 | 1H | Doublet of triplets (dt) or multiplet (m) | J2,3 ≈ 10, J2,4 ≈ 2 |

| H-3 (Vinylic) | 5.6 - 5.8 | 1H | Doublet of multiplets (dm) | J3,2 ≈ 10 |

| H-4 (Allylic) | 1.9 - 2.1 | 2H | Multiplet (m) | - |

| H-5 | 1.5 - 1.7 | 2H | Multiplet (m) | - |

| H-6 (Allylic) | 1.7 - 1.9 | 2H | Multiplet (m) | - |

| -CH₃ | 1.2 - 1.4 | 3H | Singlet (s) | - |

| -OH | 1.5 - 3.0 (variable) | 1H | Broad singlet (br s) | - |

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound exhibits several key features:

-

Vinylic Protons (H-2, H-3): The two protons on the double bond are diastereotopic and are expected to appear as distinct signals in the downfield region (5.6-5.9 ppm) due to the deshielding effect of the π-system. They will exhibit a large cis-vinylic coupling (J ≈ 10 Hz) to each other. Further coupling to the adjacent allylic protons at C-4 will result in more complex splitting patterns, likely a doublet of triplets or a multiplet.

-

Allylic Protons (H-4, H-6): The protons on the carbons adjacent to the double bond (C-4 and C-6) are deshielded relative to typical alkane protons and are expected to resonate between 1.7 and 2.1 ppm. These signals will likely appear as complex multiplets due to geminal and vicinal coupling with neighboring protons.

-

Aliphatic Protons (H-5): The methylene (B1212753) protons at the C-5 position are in a more shielded environment and are predicted to appear as a multiplet in the range of 1.5-1.7 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group are attached to a quaternary carbon (C-1) and therefore have no adjacent protons to couple with. This will result in a sharp singlet signal, predicted to be in the upfield region of 1.2-1.4 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It typically appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

- The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

- Insert the NMR tube into a spinner turbine and place it in the spectrometer's probe.

- Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

- Pulse Program: A standard 30-degree pulse ('zg30') is typically used for quantitative measurements.

- Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected proton signals.

- Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

- Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures proper T1 relaxation.

- Acquisition Time: An acquisition time of 3-4 seconds provides good resolution.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum to obtain pure absorption lineshapes.

- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

- Integrate all signals to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure with proton assignments and the predicted spin-spin coupling pathways for the vinylic protons.

Caption: Molecular structure of this compound with proton labeling.

Caption: Predicted spin-spin coupling for the vinylic protons (H-2 and H-3).

assigning 13C NMR signals for 1-methylcyclohex-2-en-1-ol

An In-depth Technical Guide to the ¹³C NMR Signal Assignment of 1-methylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. Among its variants, ¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. This technical guide provides a detailed analysis of the ¹³C NMR spectrum of this compound, a chiral allylic alcohol of interest in synthetic chemistry. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to offer a comprehensive understanding of the compound's spectral characteristics and a logical framework for signal assignment. This information is intended to assist researchers, scientists, and professionals in the fields of drug development and organic chemistry in the structural characterization of similar compounds.

Data Presentation

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The data was generated using a reputable online NMR prediction tool and is presented to facilitate understanding of the expected spectral features. It is important to note that predicted data may vary from experimental values, and this information should be used as a guide for spectral interpretation.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C1 | 68.5 | C (Quaternary) |

| C2 | 134.2 | CH (Methine) |

| C3 | 128.9 | CH (Methine) |

| C4 | 29.7 | CH₂ (Methylene) |

| C5 | 18.8 | CH₂ (Methylene) |

| C6 | 34.5 | CH₂ (Methylene) |

| C7 (CH₃) | 28.3 | CH₃ (Methyl) |

Experimental Protocol

The following is a general experimental protocol for acquiring a ¹³C NMR spectrum of a cyclic alcohol like this compound. The specific parameters may be adjusted based on the available instrumentation and the sample concentration.

-

Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

Temperature: 298 K.

-

-

DEPT Experiments:

-

To aid in the assignment of carbon multiplicities, DEPT-90 and DEPT-135 experiments should be performed.

-

DEPT-90: This experiment will only show signals for CH (methine) carbons.

-

DEPT-135: This experiment will show positive signals for CH (methine) and CH₃ (methyl) carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons will be absent.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Signal Assignment and Interpretation

The assignment of the ¹³C NMR signals is based on established principles of chemical shift theory, including inductive effects, hybridization, and shielding/deshielding effects, supplemented by the information from predicted DEPT spectra.

-

C1 (Quaternary Carbon, ~68.5 ppm): This is the carbon atom bonded to the hydroxyl group and the methyl group. Being a quaternary carbon, it will not appear in DEPT spectra. Its chemical shift is significantly downfield due to the deshielding effect of the electronegative oxygen atom.

-

C2 and C3 (Olefinic Carbons, ~134.2 and ~128.9 ppm): These are the sp²-hybridized carbons of the double bond. They appear in the most downfield region of the spectrum, which is characteristic of olefinic carbons. C2, being closer to the electron-withdrawing hydroxyl group, is predicted to be slightly more deshielded (further downfield) than C3. Both would appear as positive signals in a DEPT-90 and DEPT-135 experiment.

-

C6 (Methylene Carbon, ~34.5 ppm): This is the allylic methylene (B1212753) carbon, adjacent to the double bond. Its position is slightly downfield compared to other methylene carbons due to its proximity to the π-system. It will appear as a negative signal in a DEPT-135 experiment.

-

C4 and C5 (Methylene Carbons, ~29.7 and ~18.8 ppm): These are the saturated sp³-hybridized methylene carbons of the cyclohexene (B86901) ring. They are expected to have chemical shifts in the typical aliphatic region. Their precise assignment would require more advanced 2D NMR techniques like HSQC and HMBC. Both would show as negative signals in a DEPT-135 experiment.

-

C7 (Methyl Carbon, ~28.3 ppm): This is the carbon of the methyl group attached to C1. It is in the aliphatic region and will appear as a positive signal in a DEPT-135 experiment.

Mandatory Visualization

The logical workflow for the assignment of the ¹³C NMR signals of this compound can be visualized as a flowchart. This diagram illustrates the decision-making process based on chemical shift regions and DEPT experimental data.

Caption: Logical workflow for ¹³C NMR signal assignment.

Conclusion

This technical guide provides a comprehensive overview of the assignment of ¹³C NMR signals for this compound based on predicted data. The combination of chemical shift theory and spectral editing techniques like DEPT provides a robust methodology for structural elucidation. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm assignments with empirical data whenever possible. The principles and workflow outlined in this guide are broadly applicable to the structural analysis of other novel or uncharacterized organic molecules, making it a valuable resource for professionals in the chemical and pharmaceutical sciences.

An In-Depth Technical Guide to the Electron Ionization-Mass Spectrometry (EI-MS) Fragmentation Analysis of 1-Methylcyclohex-2-en-1-ol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the characteristic fragmentation patterns of 1-methylcyclohex-2-en-1-ol under Electron Ionization-Mass Spectrometry (EI-MS). It outlines the primary fragmentation pathways, presents quantitative data in a structured format, includes a representative experimental protocol, and visualizes the fragmentation mechanisms using diagrams.

Introduction to EI-MS and this compound

Electron Ionization (EI) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase. This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

This compound (C₇H₁₂O) is a tertiary allylic alcohol with a molecular weight of approximately 112.17 g/mol .[1] Its structure, featuring a hydroxyl group, a methyl substituent on the same carbon, and a cyclohexene (B86901) ring, gives rise to several predictable and competing fragmentation pathways. In mass spectrometry, alcohols often exhibit characteristic fragmentations such as alpha-cleavage and dehydration.[2][3] Cyclic alcohols can also undergo complex ring cleavages.[4]

Primary Fragmentation Pathways

Upon ionization, this compound forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 112. The molecular ion of alcohols is often weak or entirely absent due to the high propensity for fragmentation.[2][4] The primary fragmentation routes observed for this compound are detailed below.

Alpha-Cleavage (Loss of a Methyl Radical)

Alpha-cleavage is a common fragmentation pathway for alcohols, involving the cleavage of a bond to the carbon bearing the hydroxyl group.[2][3][5] For this compound, this involves the loss of the methyl group (•CH₃, 15 Da) to form a resonance-stabilized oxonium ion at m/z 97 . This ion is stabilized by the oxygen atom and the adjacent double bond.

Dehydration (Loss of Water)

The elimination of a neutral water molecule (H₂O, 18 Da) is a hallmark fragmentation for many alcohols.[3][4][5] This process results in the formation of a radical cation at m/z 94 . This fragment, likely a methylcyclohexadiene radical cation, is relatively stable and can undergo further fragmentation.

Retro-Diels-Alder (RDA) Reaction

The cyclohexene moiety makes the molecule susceptible to a Retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic alkenes. This fragmentation is particularly prominent for the ion formed after dehydration ([M-H₂O]⁺•). The methylcyclohexadiene ion at m/z 94 can undergo RDA to lose a neutral molecule of ethene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 66 .

Concerted Loss of Methyl and Water

A fragment corresponding to the loss of both a methyl group and a water molecule can also be observed. This results in an ion at m/z 79 ([M - CH₃ - H₂O]⁺). This can occur through sequential loss of water followed by a methyl radical, or vice versa.

Data Presentation: Summary of Key Fragments

The following table summarizes the principal ions expected in the EI-MS spectrum of this compound.

| m/z Value | Proposed Ion Structure | Fragment Lost | Mass Lost (Da) | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺• | - | 0 | Molecular Ion |

| 97 | [C₆H₉O]⁺ | •CH₃ | 15 | Alpha-Cleavage |

| 94 | [C₇H₁₀]⁺• | H₂O | 18 | Dehydration |

| 79 | [C₆H₇]⁺ | •CH₃ + H₂O | 33 | Sequential Loss |

| 66 | [C₅H₆]⁺• | H₂O + C₂H₄ | 46 | Dehydration followed by RDA |

Experimental Protocol: GC-EI-MS Analysis

This section outlines a typical protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or methanol.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

-

Acquire total ion chromatograms (TIC) and mass spectra.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak, comparing the observed fragments with the expected fragmentation patterns.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation mechanisms.

Caption: Formation of the molecular ion via electron impact.

Caption: Overview of the primary fragmentation routes from the molecular ion.

Caption: Alpha-cleavage pathway leading to the loss of a methyl radical.

Caption: Dehydration pathway resulting in the loss of a neutral water molecule.

References

The Role of 1-methylcyclohex-2-en-1-ol as a Semiochemical in Insect Communication: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-methylcyclohex-2-en-1-ol (MCOL) is a monoterpenoid alcohol that functions as a critical semiochemical in the chemical communication systems of several insect species. This technical guide provides a comprehensive overview of the role of MCOL, with a particular focus on its function as an aggregation pheromone in bark beetles of the genus Dendroctonus and as a sex pheromone component in other insects. This document details the quantitative aspects of MCOL production and its behavioral effects, outlines experimental protocols for its study, and presents hypothesized biosynthetic and perceptual pathways. The information is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development.

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing interactions related to mating, aggregation, host location, and defense. Semiochemicals, the chemical signals that mediate these interactions, are a subject of intense research due to their potential for development into environmentally benign pest management strategies. Among these, this compound (MCOL), a chiral monoterpenoid alcohol, has been identified as a key pheromone component for several economically important insect species.

MCOL is a significant aggregation pheromone for the Douglas-fir beetle, Dendroctonus pseudotsugae, a major pest of Douglas-fir forests in western North America.[1][2] In this species, it works in concert with other pheromones to coordinate mass attacks that can overcome the defenses of healthy trees. Additionally, MCOL has been identified as a component of the sex pheromone of the rice stink bug, Oebalus poecilus, highlighting its diverse roles in insect chemical ecology.[3]

This guide synthesizes the current knowledge on MCOL as an insect semiochemical, presenting quantitative data on its production and behavioral activity, detailed experimental methodologies for its analysis, and visual representations of the underlying biological pathways.

Quantitative Data on MCOL Production and Behavioral Effects

The biological activity of this compound is highly dependent on its stereochemistry. The two enantiomers, (S)-(-)-MCOL and (R)-(+)-MCOL, often elicit different behavioral responses in insects.

Pheromone Production in Dendroctonus pseudotsugae

Female Douglas-fir beetles are responsible for the production of MCOL. Quantitative analysis of the volatiles produced by these beetles has revealed a specific enantiomeric ratio.

| Parameter | Value | Reference |

| Enantiomeric Ratio of MCOL ((S)-(-):(R)-(+)) | 45:55 | [1] |

| Major Producer | Female beetles | [1] |

Table 1: Enantiomeric composition of this compound produced by female Dendroctonus pseudotsugae.

Behavioral Response of Dendroctonus pseudotsugae to MCOL Enantiomers

Field trapping experiments have been conducted to determine the attractiveness of the individual MCOL enantiomers and their racemic mixture to Dendroctonus pseudotsugae. These studies are crucial for developing effective lures for monitoring and mass trapping programs.

| Lure Composition | Mean Trap Catch (Beetles/trap) | Statistical Significance | Reference |

| (R)-(+)-MCOL | 155 | a | [1] |

| (S)-(-)-MCOL | 45 | b | [1] |

| Unbaited Control | 10 | c | [1] |

| Racemic MCOL + Frontalin (B1251666) + Ethanol (B145695) | Significantly higher than Frontalin + Ethanol alone | - | [4] |

Table 2: Field response of Dendroctonus pseudotsugae to different enantiomers of this compound in Lindgren funnel traps. Means followed by the same letter are not significantly different.

The data clearly indicate that the (R)-(+)-enantiomer is significantly more attractive to Douglas-fir beetles than the (S)-(-)-enantiomer.[1] However, the combined effect of the enantiomers appears to be additive rather than synergistic.[1] Furthermore, the addition of racemic MCOL to traps baited with the primary aggregation pheromone frontalin and the host volatile ethanol significantly increases beetle captures.[4]

Experimental Protocols

The identification and characterization of semiochemicals like MCOL rely on a suite of specialized analytical and behavioral assays. This section provides detailed methodologies for key experiments.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are perceived by an insect's antenna.

Objective: To determine the electrophysiological response of an insect antenna to volatile compounds, including MCOL.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Electroantennography (EAG) system (amplifier, data acquisition)

-

Y-splitter for column effluent

-

Heated transfer line

-

Insect antenna preparation (e.g., from Dendroctonus pseudotsugae)

-

Micromanipulators and electrodes

-

Saline solution (e.g., insect Ringer's)

-

Volatile extract or synthetic standard of MCOL

Procedure:

-

Sample Injection: Inject the volatile extract or a synthetic standard of MCOL into the GC.

-

Chromatographic Separation: The compounds are separated on the GC column based on their volatility and polarity.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the FID, which generates a standard chromatogram, and the other is directed to the insect antenna.

-

Antennal Preparation: An antenna is excised from a live insect and mounted between two electrodes. The recording electrode is placed at the tip, and the reference electrode at the base.

-

Stimulation and Recording: The GC effluent is passed over the antennal preparation in a stream of humidified air. The EAG system records the electrical potential changes (depolarizations) from the antenna.

-

Data Analysis: The FID chromatogram and the EAG recording are displayed simultaneously. A peak in the EAG trace that corresponds in retention time to a peak in the FID chromatogram indicates that the compound elicits an olfactory response.

Y-Tube Olfactometer Bioassay

This laboratory-based bioassay is used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.

Objective: To determine the preference of an insect for MCOL over a control.

Materials:

-

Glass Y-tube olfactometer

-

Air pump and flow meters

-

Activated charcoal and water flasks for air purification and humidification

-

Odor sources (e.g., filter paper with MCOL solution) and control (solvent only)

-

Test insects

Procedure:

-

Apparatus Setup: A regulated flow of clean, humidified air is passed through both arms of the Y-tube.

-

Odor Introduction: The test odor (MCOL) is introduced into the airflow of one arm, and the control (solvent) into the other.

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Choice Observation: The insect is allowed a set amount of time to walk upwind and choose one of the arms. A choice is recorded when the insect crosses a designated line in one of the arms.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a significant preference.

Wind Tunnel Bioassay

Wind tunnels provide a more realistic setting to study an insect's flight behavior in response to an odor plume.

Objective: To observe and quantify the upwind flight and source-locating behavior of an insect in response to MCOL.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Odor source dispenser (e.g., septum loaded with MCOL)

-

Video recording and tracking software

-

Insect release platform

Procedure:

-

Plume Generation: The MCOL-baited dispenser is placed at the upwind end of the tunnel, creating an odor plume.

-

Insect Acclimation and Release: Insects are acclimated to the tunnel conditions before being released individually on a platform at the downwind end.

-

Behavioral Observation: The insect's flight path is recorded. Key behaviors to note include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and landing at the source.

-

Data Analysis: Flight tracks are analyzed to quantify parameters such as flight speed, turning angles, and orientation towards the odor source. The percentage of insects exhibiting each key behavior is calculated and compared to a control group.

Signaling and Biosynthetic Pathways

Hypothetical Biosynthetic Pathway of this compound

The precise biosynthetic pathway of MCOL in Dendroctonus has not been fully elucidated. However, based on the known biosynthesis of other monoterpenoid pheromones in bark beetles, it is hypothesized to originate from the mevalonate (B85504) pathway, with geranyl diphosphate (B83284) (GPP) as a key intermediate.[5] The formation of the cyclic structure likely involves a terpene synthase, followed by hydroxylation, possibly catalyzed by a cytochrome P450 enzyme.

Generalized Olfactory Signaling Pathway

The perception of MCOL by an insect begins with its detection by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla. In insects, ORs typically form a heterodimeric complex with a highly conserved co-receptor, Orco. Upon binding of MCOL, this complex is thought to function as a ligand-gated ion channel, leading to the depolarization of the neuron and the generation of an action potential.

Conclusion and Future Directions

This compound is a semiochemical of significant interest due to its role in mediating the behavior of economically important insects. This guide has summarized the current understanding of its production, perception, and behavioral effects, with a focus on Dendroctonus pseudotsugae. The provided quantitative data and experimental protocols offer a practical resource for researchers.

Future research should focus on several key areas. The complete elucidation of the biosynthetic pathway of MCOL in Dendroctonus and other insects is a primary goal. This will involve the identification and characterization of the specific terpene synthases and cytochrome P450 enzymes involved. Furthermore, the deorphanization of the specific olfactory receptors that detect MCOL enantiomers will provide a deeper understanding of the molecular basis of its perception and could lead to the development of novel insect behavior-modifying compounds. Continued field studies are also necessary to optimize the use of MCOL in pest management strategies for various target species.

References

- 1. Cytochromes P450: terpene detoxification and pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. slunik.slu.se [slunik.slu.se]

Navigating the Safety Profile of 1-Methylcyclohex-2-en-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-methylcyclohex-2-en-1-ol (CAS No. 23758-27-2), a key intermediate in organic synthesis. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data and incorporates information from closely related chemical structures to ensure a thorough understanding of its safety and handling profile. All data is presented to facilitate informed risk assessment and safe laboratory practices.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its proper handling and use in experimental settings. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C7H12O | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1][2][3] |

| Appearance | Yellow to colorless oil | Hoffman Fine Chemicals[4] |

| Boiling Point | 24-26 °C at 1.2 Torr | Hoffman Fine Chemicals[4] |

| XLogP3 | 1.2 | PubChem[1][2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 1 | PubChem[1][2] |

| Exact Mass | 112.088815002 Da | PubChem[1][2][3] |

| Monoisotopic Mass | 112.088815002 Da | PubChem[1][2][3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2][3] |

| Heavy Atom Count | 8 | PubChem[1][2] |

| Complexity | 107 | PubChem[1][2][3] |

Hazard Identification and Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | GHS07 | Warning | H315 - Causes skin irritation |

| Serious Eye Irritation | 2A | GHS07 | Warning | H319 - Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | GHS07 | Warning | H335 - May cause respiratory irritation |

GHS Hazard Pictogram

Caption: GHS Hazard Pictogram for related compounds.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on the safety data of similar compounds.

| Exposure Route | First-Aid Procedure |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[5] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Emergency First-Aid Workflow

Caption: Logical flow for first-aid response to exposure.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure laboratory safety.

| Aspect | Recommendation |

| Handling | Handle in accordance with good industrial hygiene and safety procedures. Avoid breathing dust, fumes, mist, spray, and vapors. Avoid contact with skin and eyes. Wear personal protective equipment.[5] |

| Storage | Keep container closed when not in use. Store in a dry, cool, and well-ventilated area. Keep in a dark place and store at 2-8 °C.[4][5] |

| Incompatible Materials | Strong oxidizing agents.[5] |

Experimental Protocols

Detailed experimental protocols are necessary for accurate and reproducible safety and quality assessments.

Protocol 1: Determination of Boiling Point (Micro-scale)

Objective: To determine the boiling point of this compound at reduced pressure.

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Small test tube

-

Vacuum source and manometer

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Connect the Thiele tube to a vacuum source and reduce the pressure to the desired level (e.g., 1.2 Torr), monitoring with a manometer.

-

Gently heat the Thiele tube.

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Record the temperature and pressure.

Protocol 2: Skin Irritation Test (In Vitro)

Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.

Materials:

-

This compound sample

-

Reconstructed human epidermis tissue model (e.g., EpiDerm™, EpiSkin™)

-

Phosphate-buffered saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

-

Multi-well plates

-

Incubator (37°C, 5% CO2)

-

Spectrophotometer

Procedure:

-

Pre-incubate the RhE tissues in assay medium.

-

Apply a sufficient amount of the this compound sample to the surface of the tissue. Treat other tissues with the positive and negative controls.

-

Incubate for a specified exposure time (e.g., 60 minutes).

-

After exposure, thoroughly wash the tissues with PBS to remove the test substance.

-

Transfer the tissues to a fresh multi-well plate containing MTT medium and incubate for approximately 3 hours.

-

After MTT incubation, extract the formazan (B1609692) dye from the tissues using isopropanol.

-

Measure the optical density of the formazan solution using a spectrophotometer at 570 nm.

-

Calculate the cell viability as a percentage relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates skin irritation potential.

This guide is intended to provide comprehensive safety and handling information for this compound to support research and development activities. Users should always consult multiple sources and exercise caution when working with this chemical.

References

- 1. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-methylcyclohex-2-en-1-ol | C7H12O | CID 10964445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-methylcyclohex-2-enol | C7H12O | CID 11094567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide on the Toxicity and Health Hazards of 1-Methylcyclohex-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological properties of 1-methylcyclohex-2-en-1-ol have not been thoroughly investigated.[1] All handling of this chemical should be conducted with appropriate personal protective equipment and in a well-ventilated area.

Executive Summary

This compound is a monoterpene alcohol with applications as a chemical intermediate in the synthesis of various organic compounds, including fragrances and flavoring agents.[2] It is also under investigation for potential therapeutic properties.[2] Despite its utility, available data on its toxicity and health hazards are limited, primarily derived from Safety Data Sheets (SDS) and general chemical property databases. This guide synthesizes the currently available information on the toxicity of this compound, highlighting the existing data gaps and providing a framework for its safe handling and future toxicological assessment.

Hazard Identification and Classification

Based on available safety data, this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][3][4] |

The globally harmonized system (GHS) pictogram associated with these hazards is the GHS07 exclamation mark.[1]

Toxicological Data

A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicological data such as LD50 (lethal dose, 50%) or NOAEL (no-observed-adverse-effect level) values for this compound. One study on the essential oil of Artemisia argyi, which contains this compound as one of its many constituents, reported an LD50 for the entire essential oil in a zebrafish model.[5][6][7] However, this data is not specific to this compound and cannot be used to assess its individual toxicity. The lack of specific data underscores the need for further toxicological studies.

Table 2: Summary of Qualitative Toxicological Effects

| Endpoint | Effect | Species | Route of Exposure | Source |

| Skin Irritation | Causes skin irritation | Not specified (GHS classification) | Dermal | [1][3][4] |

| Eye Irritation | Causes serious eye irritation | Not specified (GHS classification) | Ocular | [1][3][4] |

| Respiratory Irritation | May cause respiratory irritation | Not specified (GHS classification) | Inhalation | [1][3][4] |

| Genotoxicity | No data available | |||

| Carcinogenicity | No data available | |||

| Reproductive Toxicity | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, standard methodologies for assessing chemical toxicity can be adapted. A general workflow for in vitro cytotoxicity assessment is presented below.

In Vitro Cytotoxicity Assessment Workflow

Caption: General workflow for in vitro cytotoxicity testing.

A study on an essential oil containing a related compound utilized an MTT assay to determine cellular toxicity in epidermal keratinocyte and dermal fibroblast cultures.[8] In this assay, cells are seeded in 96-well plates and incubated with varying concentrations of the test substance.[8] After a set exposure time, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product, which can be dissolved and quantified by measuring the absorbance at a specific wavelength.[8] The results can be used to determine the concentration of the substance that inhibits cell growth by 50% (IC50).

Signaling Pathways and Mechanism of Action

The specific signaling pathways involved in the toxicity of this compound have not been elucidated. One source suggests that its mechanism of action may involve keto-enol tautomerism, which influences its reactivity and interaction with biological molecules.[2] However, this is a general chemical property and does not provide specific details on toxicological pathways. Further research is required to understand how this compound interacts with cellular components and signaling cascades to elicit its irritant effects.

Caption: Hypothesized relationship between exposure and toxic effect.

Recommendations for Safe Handling

Given the identified hazards, the following precautions are recommended when handling this compound:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1]

Conclusion and Future Directions

The available data on the toxicity of this compound is sparse and primarily qualitative. It is classified as an irritant to the skin, eyes, and respiratory tract. There is a critical lack of quantitative toxicological data and mechanistic studies. To ensure the safe use of this compound in research and development, further investigation is warranted, including:

-

Acute toxicity studies (oral, dermal, inhalation) to determine LD50 values.

-

In vitro and in vivo genotoxicity assays to assess mutagenic potential.

-

Repeated dose toxicity studies to identify potential target organs.

-

Mechanistic studies to elucidate the signaling pathways involved in its irritant effects.

A comprehensive toxicological profile is essential for a thorough risk assessment and for guiding the development of any potential therapeutic applications.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | 23758-27-2 | Benchchem [benchchem.com]

- 3. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | C10H16O | CID 11105550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 7. Xia & He Publishing [xiahepublishing.com]

- 8. Cytotoxicity and enhancement activity of essential oil from Zanthoxylum bungeanum Maxim. as a natural transdermal penetration enhancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Methylcyclohex-2-en-1-ol via Grignard Reaction: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of the tertiary allylic alcohol, 1-methylcyclohex-2-en-1-ol. The synthesis is achieved through the highly regioselective 1,2-addition of a methyl Grignard reagent to cyclohex-2-en-1-one. This application note includes a comprehensive experimental procedure, data presentation of expected yields and spectroscopic characterization, and a visual workflow to ensure procedural clarity. This protocol is intended to be a valuable resource for organic chemists engaged in the synthesis of complex molecules and for professionals in drug development requiring access to chiral building blocks.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The addition of organomagnesium halides to carbonyl compounds provides a direct route to a wide array of alcohols. In the case of α,β-unsaturated ketones, such as cyclohex-2-en-1-one, Grignard reagents predominantly undergo a 1,2-addition to the carbonyl carbon. This regioselectivity is a key advantage over other organometallic reagents, like organocuprates, which typically favor 1,4-conjugate addition. The resulting product, this compound, is a valuable chiral intermediate in the synthesis of various natural products and pharmaceutical agents.

Reaction Principle

The synthesis of this compound proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent (methylmagnesium bromide or iodide) on the electrophilic carbonyl carbon of cyclohex-2-en-1-one. This addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary allylic alcohol product. The reaction is highly regioselective for 1,2-addition.

Experimental Protocol

Materials and Reagents

-

Cyclohex-2-en-1-one

-

Methylmagnesium bromide (or methylmagnesium iodide) solution in diethyl ether or THF

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure

Part A: Grignard Reaction

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of an inert gas (nitrogen or argon).

-

Initial Setup: To the flask, add a solution of cyclohex-2-en-1-one (1.0 eq) dissolved in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Add the methylmagnesium bromide solution (typically a 1.0 M to 3.0 M solution in ether or THF, 1.2 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of cyclohex-2-en-1-one at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part B: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-